molecular formula C15H14BrN3O2S B3591084 5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide

Cat. No.: B3591084
M. Wt: 380.3 g/mol
InChI Key: VDFJAPYZXPDLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H13BrN2O2 This compound is known for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine-3-carboxylic acid and 4-methoxybenzylamine.

    Formation of Intermediate: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride intermediate is then reacted with 4-methoxybenzylamine to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-methoxybenzyl)picolinamide
  • 5-bromo-4-(4-methoxyphenyl)pyrimidine
  • methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate

Uniqueness

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-21-13-4-2-10(3-5-13)7-18-15(22)19-14(20)11-6-12(16)9-17-8-11/h2-6,8-9H,7H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFJAPYZXPDLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Reactant of Route 5
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.